molecular formula C19H24N2O6 B1673618 Ketorolac tromethamine CAS No. 74103-07-4

Ketorolac tromethamine

カタログ番号: B1673618
CAS番号: 74103-07-4
分子量: 376.4 g/mol
InChIキー: BWHLPLXXIDYSNW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ケトロラク・トロメタミンは、ヘテロアリール酢酸誘導体クラスに属する非ステロイド系抗炎症薬(NSAID)です。強力な鎮痛作用、抗炎症作用、解熱作用で広く使用されています。 ケトロラク・トロメタミンは、通常、術後設定における中等度から重度の疼痛の短期管理のために投与されます .

準備方法

合成経路と反応条件: ケトロラク・トロメタミンの合成は、いくつかの段階を伴います。一般的な方法の1つは、2,5-ジメトキシテトラヒドロフランを2-(2-アミノエチル)ジエチルマロネートと反応させて中間体を生成することから始まります。 この中間体は、さらに反応させてケトロラク・トロメタミンを生成します . 別の方法では、5-ベンゾイル-2,3-ジヒドロ-1H-ピロリジン-1-カルボン酸をトロメタミンとアルカリ加水分解および酸性化条件下で反応させます .

工業生産方法: ケトロラク・トロメタミンの工業生産は、通常、収率と純度を高めるために合成経路を最適化することを伴います。 プロセスをより持続可能で費用対効果の高いものにするために、グリーン触媒と環境に優しい試薬の使用が強調されています .

化学反応の分析

反応の種類: ケトロラク・トロメタミンは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

形成される主要な生成物: これらの反応によって形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は、薬理学的性質が変化したケトロラク誘導体の形成につながる可能性があります .

4. 科学研究における用途

ケトロラク・トロメタミンは、科学研究において幅広い用途があります。

科学的研究の応用

Medical Uses

1. Pain Management

  • Postoperative Analgesia : Ketorolac is frequently utilized in postoperative care due to its effectiveness in reducing pain without the respiratory depression associated with opioids. Studies indicate that combining ketorolac with other analgesics can enhance pain relief while minimizing opioid consumption .
  • Acute Pain Conditions : It is indicated for various acute pain conditions, including musculoskeletal pain, migraines, and pain from sickle cell crises. Its use in emergency departments demonstrates its versatility in treating different pain types .

2. Other Indications

  • Dysmenorrhea : Ketorolac is effective in managing menstrual pain, providing significant relief for patients suffering from dysmenorrhea .
  • Ocular Applications : As an eye drop formulation, ketorolac is used to alleviate ocular itching and manage pain following eye surgeries. Its effectiveness in treating corneal abrasions has also been documented .

Pharmacological Mechanism

Ketorolac tromethamine works by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the synthesis of prostaglandins that mediate inflammation and pain. The drug's mechanism includes:

  • Blocking the conversion of arachidonic acid to prostaglandins.
  • Reducing peripheral sensitization and inflammation .

Table 1: Summary of Clinical Studies on this compound

StudyPopulationDosageFindings
Lee et al., 2010Postoperative patients0.5 mg/kgSignificant analgesic effect; lower adverse reactions compared to opioids .
Song et al., 2022Hip arthroplasty patients2-4 mg/kgImproved pain scores; lower need for additional analgesics .
Phase 3 StudyInpatients with moderate-to-severe pain30 mg intranasalWell tolerated; effective pain relief compared to placebo .

Case Studies

  • Postoperative Pain Management : A study involving 300 patients demonstrated that intravenous ketorolac significantly reduced postoperative pain scores compared to placebo, highlighting its efficacy in surgical settings .
  • Pediatric Use : In a clinical trial involving children, ketorolac was found to be as effective as opioids for managing acute moderate-to-severe pain, offering a valuable alternative where opioid use is a concern .
  • Long-term Effects : Despite its effectiveness, caution is advised regarding prolonged use due to potential adverse effects such as gastrointestinal bleeding and renal impairment. Notably, case reports have documented serious complications following extended ketorolac therapy, reinforcing the recommendation for limited duration of use (typically not exceeding five days) .

Safety and Monitoring

During treatment with this compound, clinicians should monitor for:

  • Adverse Effects : Common side effects include gastrointestinal discomfort, renal impairment, and potential bleeding risks.
  • Laboratory Tests : Regular assessments of liver function tests, renal function (BUN and serum creatinine), and electrolyte levels are recommended to identify any complications early on .

作用機序

ケトロラク・トロメタミンは、痛み、炎症、発熱の媒介物質であるプロスタグランジンの合成を阻害することで効果を発揮します。シクロオキシゲナーゼ-1(COX-1)とシクロオキシゲナーゼ-2(COX-2)の両方の酵素を非選択的に阻害します。 この阻害は、プロスタグランジンの産生を減らし、痛みと炎症を軽減します .

類似化合物との比較

ケトロラク・トロメタミンは、イブプロフェン、ナプロキセン、ジクロフェナクなどの他のNSAIDと比較されることが多いです。これらの化合物はすべて同様の作用機序を共有していますが、ケトロラク・トロメタミンは、重度の疼痛の管理における効力と有効性で独特です。 一部のNSAIDとは異なり、依存のリスクなしに強力な鎮痛効果があるため、オピオイドの代替として頻繁に使用されます .

類似化合物:

ケトロラク・トロメタミンは、急性疼痛管理における高い有効性により、臨床設定における貴重なツールとなっています。

生物活性

Ketorolac tromethamine is a nonsteroidal anti-inflammatory drug (NSAID) primarily used for its analgesic properties. It is particularly effective in managing moderate to severe pain, especially in postoperative settings. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and relevant case studies.

Pharmacodynamics

The biological activity of this compound is primarily associated with its S-enantiomer. This enantiomer demonstrates significant analgesic effects through the inhibition of prostaglandin synthesis, which plays a crucial role in pain and inflammation pathways. Unlike many other analgesics, ketorolac does not exhibit sedative or anxiolytic properties .

  • Prostaglandin Inhibition : Ketorolac inhibits cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins.
  • Analgesic Onset : The peak analgesic effect occurs within 2 to 3 hours post-administration, with effects lasting significantly longer depending on the dosage .

Pharmacokinetics

This compound displays linear pharmacokinetics across different administration routes—oral, intramuscular (IM), and intravenous (IV). Key pharmacokinetic parameters include:

ParameterValue
Half-life (S-enantiomer) Approximately 2.5 hours
Half-life (R-enantiomer) Approximately 5 hours
Volume of Distribution ~13 liters
Protein Binding ~99%

Clearance and Distribution

  • The S-enantiomer is cleared approximately twice as fast as the R-enantiomer.
  • Ketorolac is highly protein-bound, with only a small fraction of the drug free in circulation at therapeutic concentrations.

Clinical Efficacy

Numerous studies have demonstrated the efficacy of this compound in various clinical scenarios:

  • Postoperative Pain Management : A meta-analysis indicated that ketorolac significantly reduces postoperative pain and complications such as nausea and vomiting compared to placebo .
  • Cancer Pain Relief : A double-blind study involving cancer patients showed that doses of 10 mg and above provided effective pain relief with minimal side effects .
  • Comparison with Other Analgesics : Ketorolac has been shown to be more effective than opioids in certain postoperative settings due to its lower incidence of adverse reactions .

Adverse Reactions

A notable case involved an asthmatic patient who experienced acute bronchospasm following IM administration of ketorolac. This incident highlights the importance of monitoring patients with respiratory conditions when administering NSAIDs, as they can induce bronchospasm in sensitive individuals .

特性

Key on ui mechanism of action

ROX-888 is a intranasal formulation of the broadly used injectible analgesic, ketorolac. It has ability to provide effective analgesia in acute medical conditions resulting in moderate-severe pain, without the disabling side effects of opioid analgesics

CAS番号

74103-07-4

分子式

C19H24N2O6

分子量

376.4 g/mol

IUPAC名

5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate;[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium

InChI

InChI=1S/C15H13NO3.C4H11NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13;5-4(1-6,2-7)3-8/h1-7,11H,8-9H2,(H,18,19);6-8H,1-3,5H2

InChIキー

BWHLPLXXIDYSNW-UHFFFAOYSA-N

SMILES

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O.C(C(CO)(CO)N)O

正規SMILES

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)[O-].C(C(CO)(CO)[NH3+])O

外観

Solid powder

Key on ui other cas no.

74103-07-4

ピクトグラム

Acute Toxic; Irritant

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

>56.5 [ug/mL] (The mean of the results at pH 7.4)

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Acular;  Godek;  Sprix;  Syntex;  Toradol;  Ketorolac tromethamine

製品の起源

United States

Synthesis routes and methods

Procedure details

Ketorolac (25 g) and 11.9 g tromethamine were dissolved in 175 mL methanol. The solution was filtered and the filter washed with 40 mL methanol. The resulting solution was concentrated by vacuum distillation. Ethyl acetate (1×172 mL), (1×200 mL) was added to the solution to precipitate the ketorolac tromethamine; and the solution was cooled to room temperature for two hours, cooled further to 0° C., and filtered. The precipitate was washed with ethyl acetate/methanol (4:1 v/v) and dried under vacuum at a temperature of approximately 65° C., to yield ketorolac tromethamine (35.0 g, 95% yield).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Name
ketorolac tromethamine
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ketorolac tromethamine
Reactant of Route 2
Ketorolac tromethamine
Reactant of Route 3
Ketorolac tromethamine
Reactant of Route 4
Ketorolac tromethamine
Reactant of Route 5
Ketorolac tromethamine
Reactant of Route 6
Reactant of Route 6
Ketorolac tromethamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。